Sophoramine
Overview
Description
Sophoramine is a naphthyridine derivative and a natural product found in Retama raetam, Sophora alopecuroides, and other organisms . It has gained widespread attention because of its unique structure and minimal side effects .
Molecular Structure Analysis
Sophoramine contains a total of 41 bonds; 21 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 4 six-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .
Scientific Research Applications
1. Anti-Inflammatory Effects
- Summary of Application : Sophoramine has been identified as a bioactive compound in Sophorae Flavescentis (Kushen), a Traditional Chinese Medicine (TCM) used for treating inflammation .
- Methods of Application : The anti-inflammatory effects of Sophoramine were studied using network pharmacology, which involved constructing a “Component-Target” network and protein–protein interaction (PPI) network . Experiments were performed to detect the mRNA and protein expression of hub genes in LPS-induced RAW264.7 cells .
- Results : The study found that Sophoramine may mediate inflammation mainly through the IL-6, IL-1β, VEGFA, TNF-α, and PTGS2 (COX-2), and the NF-κB signaling pathways .
2. Cardiovascular Effects
- Summary of Application : Sophoramine has been found to have positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmic effects .
- Methods of Application : The cardiovascular effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have hypotensive effects, possibly related to blocking neuroganglia and directly dilating blood vessels . It can also enhance cardiac function without increasing myocardial oxygen consumption, and it has cardioprotective effects and can increase coronary artery flow .
3. Antiviral Effects
- Summary of Application : Sophoramine has been found to inhibit the replication of the influenza virus A/Hanfang/359/95 .
- Methods of Application : The antiviral effects of Sophoramine were studied through in vitro experiments .
- Results : Sophoramine inhibited influenza virus A/Hanfang/359/95 replication with IC 50-values of 63.07–242.46 µM .
4. Central Suppression
- Summary of Application : Sophoramine has been found to have effects of central suppression .
- Methods of Application : The central suppression effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have central suppression effects .
5. Analgesic Effects
- Summary of Application : Sophoramine has been found to have analgesic effects .
- Methods of Application : The analgesic effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have analgesic effects .
6. Immunosuppressive Effects
- Summary of Application : Sophoramine has been found to have immunosuppressive effects and can be used to treat transplantation rejection .
- Methods of Application : The immunosuppressive effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have immunosuppressive effects .
7. Anti-Arthritic Effects
- Summary of Application : Sophoramine has been found to have anti-arthritic effects .
- Methods of Application : The anti-arthritic effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have anti-arthritic effects .
8. Antipyretic Effects
- Summary of Application : Sophoramine has been found to have antipyretic effects .
- Methods of Application : The antipyretic effects of Sophoramine were studied through various in vitro and in vivo experiments .
- Results : Sophoramine has been found to have antipyretic effects .
9. Antioxidant Effects
Safety And Hazards
properties
IUPAC Name |
(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218926 | |
Record name | Sophoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoramine | |
CAS RN |
6882-66-2 | |
Record name | (-)-Sophoramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophoramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sophoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.